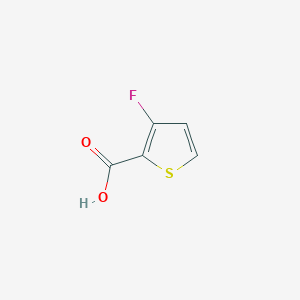

3-Fluorothiophene-2-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHRBUAOSDHRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356034 | |

| Record name | 3-fluorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-84-8 | |

| Record name | 3-Fluoro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-thiophenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorothiophene 2 Carboxylic Acid

Historical Context of Fluorothiophene Synthesis Approaches

The journey to develop efficient methods for the synthesis of fluorothiophenes has been marked by the adaptation and refinement of classical fluorination reactions, as well as the development of novel techniques.

Early attempts to introduce fluorine into the thiophene (B33073) ring were often extensions of methods used for aromatic fluorination. The high reactivity of the thiophene ring, particularly at the 2- and 5-positions, posed a significant challenge, often leading to non-selective reactions and the formation of complex mixtures of products. Direct fluorination with elemental fluorine, for instance, is difficult to control due to its extreme reactivity. thieme-connect.com

One of the earliest and most explored methods for the synthesis of fluoroaromatic compounds was the Balz-Schiemann reaction, first reported in 1927. nih.govwikipedia.org This reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.org However, early attempts to apply the Schiemann reaction to thiophene derivatives were not always successful, highlighting the unique challenges posed by this heterocyclic system. thieme-connect.de

Other early strategies included halogen-exchange (halex) reactions, where a different halogen atom on the thiophene ring is replaced by fluorine. This approach often required harsh reaction conditions and the availability of suitable halogenated precursors.

Over time, synthetic strategies evolved to provide more control and selectivity in the fluorination of thiophenes. Indirect methods, such as the Schiemann reaction, continued to be refined and adapted for specific thiophene substrates. thieme-connect.de The development of milder and more selective fluorinating agents also played a crucial role.

Direct fluorination techniques have also seen significant advancements. The use of electrophilic fluorinating reagents, such as N-fluorosulfonamides and N-fluorosulfonimides, has enabled the direct introduction of fluorine onto the thiophene ring with greater regioselectivity. tandfonline.com For instance, the direct electrophilic fluorination of a carbanion generated at a specific position on the thiophene ring has emerged as a viable method. tandfonline.com This approach often involves the use of a directed metalation group to control the position of fluorination.

Targeted Synthesis of 3-Fluorothiophene-2-carboxylic Acid

The synthesis of this compound has been approached through several distinct routes, with methods involving 3-aminothiophene precursors being particularly noteworthy.

The use of 3-aminothiophene derivatives as precursors provides a strategic entry point for the introduction of a fluorine atom at the 3-position of the thiophene ring. This is often achieved through diazotization of the amino group, followed by a reaction to introduce the fluorine atom.

The Schiemann reaction has been successfully adapted for the synthesis of 3-fluorothiophene (B1278697) derivatives from 3-aminothiophene precursors. thieme-connect.detandfonline.com This involves the conversion of the 3-amino group into a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the 3-fluorothiophene derivative. thieme-connect.de While an early attempt at a similar reaction was unsuccessful, later adaptations proved fruitful. thieme-connect.de An alternative approach involving diazotization of methyl 3-aminothiophene-2-carboxylate followed by a Schiemann reaction in xylene was reported to yield an undesired azo compound. tandfonline.com

A successful and efficient route to 3-fluorothiophene derivatives utilizes the Schiemann reaction on 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate. thieme-connect.de This method involves the diazotization of methyl 3-aminothiophene-2-carboxylate using sodium nitrite (B80452) and tetrafluoroboric acid to form the stable diazonium salt, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, in high yield. thieme-connect.de

The subsequent thermal decomposition of this diazonium salt provides methyl 3-fluorothiophene-2-carboxylate. thieme-connect.de This ester can then be hydrolyzed to afford the target molecule, this compound. thieme-connect.de

| Step | Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 3-aminothiophene-2-carboxylate | Sodium nitrite, Tetrafluoroboric acid | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | 93% | thieme-connect.de |

| 2 | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | Heat (in sand) | Methyl 3-fluorothiophene-2-carboxylate | 67% | thieme-connect.de |

Following the synthesis of the methyl ester, the final step is the hydrolysis to obtain this compound.

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-fluorothiophene-2-carboxylate | Sodium hydroxide (B78521) | This compound | 84% | thieme-connect.de |

Routes Involving 3-Aminothiophene Precursors

Adaptations of the Schiemann Reaction for Fluorine Introduction

Saponification and Decarboxylation Pathways

The synthesis often commences with a precursor like methyl 3-aminothiophene-2-carboxylate. nih.gov A key step in one synthetic sequence involves the hydrolysis or saponification of the ester group to yield the corresponding carboxylic acid. For instance, 3-aminothiophene-2-carboxylic acid esters can be saponified, often with sodium hydroxide solution, to produce the free 3-aminothiophene-2-carboxylic acid in high yield. google.com

In some synthetic routes involving thiophene derivatives, a subsequent decarboxylation step is employed. While not always a direct part of the main pathway to the target molecule, the decarboxylation of thiophenecarboxylic acids is a known transformation that can be induced under certain conditions, such as treatment with bromine, which can lead to bromination with concurrent decarboxylation. nih.gov The controlled application of saponification is crucial to unmask the carboxylic acid functionality from its ester precursor before proceeding with further transformations.

Challenges and Optimization in Diazotization and Fluoroborate Decomposition

The diazotization of aminothiophenes, such as methyl 3-aminothiophene-2-carboxylate, presents notable challenges. An attempt to synthesize this compound via a Schiemann reaction (diazotization followed by thermal decomposition) after diazotizing methyl 3-aminothiophene-2-carboxylate led to an unexpected side reaction. tandfonline.com Instead of the desired fluoro compound, the primary product isolated in over 90% yield was an azo compound, formed from the coupling of the diazonium salt with the xylene solvent. tandfonline.com

The difficulty in obtaining stable diazonium salts from heteroaromatic amines is often attributed to the weak basicity of these compounds. researchgate.net Unlike carboaromatic amines, the diazotization of heteroaromatic amines can be a reversible equilibrium. researchgate.net Optimization of the Balz-Schiemann reaction for such substrates can involve several strategies:

Alternative Counterions: Instead of tetrafluoroborate (BF₄⁻), other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) have been shown to improve yields in some cases. wikipedia.org

Modified Diazotizing Agents: Using nitrosonium salts, such as [NO]SbF₆, can allow for the reaction to proceed without isolating the often unstable diazonium intermediate. wikipedia.org

In Situ Generation: Avoiding the isolation of potentially hazardous diazonium intermediates by generating and decomposing them in situ can improve safety and yield. researchgate.net

Thermal decomposition of the isolated diazonium tetrafluoroborate salt is a critical step. researchgate.net Thiophene-containing diazonium salts have been observed to have relatively high initial decomposition temperatures (above 116°C), but they can also exhibit high decomposition enthalpies, indicating a significant release of energy. chemrxiv.org This highlights the need for careful temperature control during the decomposition phase to prevent runaway reactions. researchgate.net

Electrophilic Fluorination Strategies for Carbanions

A more direct and efficient approach involves the creation of a carbanion on the thiophene ring, followed by quenching with an electrophilic fluorine source. This method bypasses the need for an amino precursor and the associated challenges of diazotization.

Regioselective Lithiation of Thiophene-2-carboxylic Acid

A highly effective, one-step synthesis of this compound starts from commercially available thiophene-2-carboxylic acid. tandfonline.com The key to this strategy is the regioselective formation of a carbanion at the 3-position. Treatment of thiophene-2-carboxylic acid with 2.2 equivalents of n-butyllithium in tetrahydrofuran (B95107) (THF) at -78°C smoothly generates the dianion. tandfonline.com The lithiation occurs specifically at the C-3 position due to the directing effect of the adjacent carboxylate group, an example of intramolecular chelation control. tandfonline.com While lithiation of thiophene-2-carboxylic acid with LDA is known to produce the 5-lithio derivative, the use of n-butyllithium under these conditions favors the 3-position. tandfonline.comwikipedia.org

Fluorination with N-Fluorosulfonamides and Related Reagents

Once the 3-lithiated dianion is formed, it is treated with an electrophilic fluorinating agent. N-fluorosulfonamides and N-fluorosulfonimides are effective reagents for this purpose. tandfonline.com Specifically, the addition of 1.5 equivalents of N-fluorodibenzene-sulfonamide to the dianion solution at -78°C leads to the introduction of a fluorine atom at the 3-position. tandfonline.com N-Fluorobenzenesulfonimide (NFSI) is another widely used, stable, and easy-to-handle crystalline reagent that readily transfers an electrophilic fluorine ("F⁺") to carbanions. semanticscholar.org

| Reagent Name | Abbreviation | Typical Use |

|---|---|---|

| N-Fluorodibenzene-sulfonamide | - | Fluorination of lithiated thiophene-2-carboxylic acid tandfonline.com |

| N-Fluorobenzenesulfonimide | NFSI | General electrophilic fluorination of carbanions and organometallic reagents organic-chemistry.org |

Optimization of Reaction Conditions and Yields

The one-step electrophilic fluorination has been optimized to provide a good yield of the target compound. The reaction sequence involves the initial formation of the dianion by stirring thiophene-2-carboxylic acid with n-butyllithium in THF at -78°C for 30 minutes. tandfonline.com The electrophilic fluorinating agent is then added at the same temperature, and the mixture is stirred for 4-5 hours before being allowed to warm to room temperature overnight. tandfonline.com This procedure results in the formation of this compound in a 54% isolated yield. tandfonline.com

| Parameter | Condition |

|---|---|

| Starting Material | Thiophene-2-carboxylic acid tandfonline.com |

| Lithiation Agent | n-Butyllithium (2.2 eq.) tandfonline.com |

| Fluorinating Agent | N-Fluorodibenzene-sulfonamide (1.5 eq.) tandfonline.com |

| Solvent | Tetrahydrofuran (THF) tandfonline.com |

| Temperature | -78°C to Room Temperature tandfonline.com |

| Isolated Yield | 54% tandfonline.com |

Multi-Step Synthesis from Substituted Thiophenes

Alternative routes to this compound involve building the molecule through a sequence of reactions starting from a pre-substituted thiophene. One such synthesis, which the more direct electrophilic fluorination method surpasses in efficiency, required four steps and started with 3-chlorothiophene (B103000). tandfonline.com

Synthesizing halogenated 2-thiophenecarboxylic acid derivatives often involves a series of transformations on a substituted thiophene ring. beilstein-journals.org A general multi-step approach could involve:

Starting with a substituted thiophene , such as 3-chlorothiophene or 3-bromothiophene. tandfonline.com

Introduction of the carboxylic acid group . This can be achieved through metallation (e.g., using a Grignard reagent or an organolithium) followed by carbonation with CO₂. beilstein-journals.org

Introduction of the fluorine atom . If not already present, this could be accomplished via a nucleophilic substitution reaction on a suitable precursor or through a transformation like the Balz-Schiemann reaction on an amino-substituted intermediate.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a key strategy for the synthesis of fluoroaromatic compounds. In the context of this compound, this approach typically involves the displacement of a halide, such as chloride, by a fluoride ion. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction wikipedia.orgdalalinstitute.com.

One attempted SNAr approach involved the cesium fluoride-mediated fluorination of 3-chloro-2-cyanothiophene. In this case, the cyano group at the C2 position acts as the necessary electron-withdrawing group to facilitate nucleophilic attack at the C3 position. However, this specific pathway was found to be problematic, yielding a mixture of compounds that proved difficult to separate and identify, indicating significant challenges with reaction selectivity.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The various synthetic routes to this compound can be evaluated based on their efficiency, selectivity, and practical considerations such as safety and environmental impact.

Assessment of Overall Yields and Step Economy

Electrophilic fluorination of Thiophene-2-carboxylic acid: A more recent and efficient method involves the direct lithiation of thiophene-2-carboxylic acid followed by quenching with an electrophilic fluorine source (N-fluorodibenzenesulfonamide). This one-step process provides the desired product in a 54% isolated yield, representing a significant improvement in both yield and step economy tandfonline.com.

| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Multi-step Conversion | 3-Chlorothiophene | 4 | 32% | tandfonline.com |

| Electrophilic Fluorination | Thiophene-2-carboxylic acid | 1 | 54% | tandfonline.com |

Evaluation of Regioselectivity and Side Product Formation

Regioselectivity—the ability to target a specific position on the thiophene ring—is a critical factor in these syntheses.

The electrophilic fluorination of thiophene-2-carboxylic acid demonstrates high regioselectivity. The lithiation step occurs specifically at the C3 position due to intramolecular chelation control by the adjacent carboxylic acid group tandfonline.com. This directed metalation minimizes the formation of other regioisomers.

In contrast, nucleophilic aromatic substitution approaches have shown significant challenges with selectivity. The attempted fluorination of 3-chloro-2-cyanothiophene resulted in an inseparable mixture of products, indicating poor control over the reaction pathway and the formation of multiple side products.

Another potential side reaction was observed in an alternative approach involving the diazotization of methyl 3-aminothiophene-2-carboxylate. In that instance, the diazonium salt coupled with the xylene solvent, forming an undesired azo compound as the major product (>90% yield) instead of the intended fluorinated thiophene tandfonline.com.

Environmental and Safety Considerations in Synthetic Pathways

The choice of reagents and reaction conditions carries significant environmental and safety implications.

Chemical Reactivity and Transformation Studies of 3 Fluorothiophene 2 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives. cymitquimica.com

Esterification of 3-fluorothiophene-2-carboxylic acid is a fundamental transformation that paves the way for further synthetic manipulations. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This process is often reversible, and to drive the reaction towards the ester product, an excess of the alcohol is commonly used. masterorganicchemistry.com

A key ester derivative is methyl 3-fluorothiophene-2-carboxylate, which can be synthesized from this compound. alfa-chemical.com This methyl ester is a versatile intermediate, for instance, it can be hydrolyzed back to the carboxylic acid or used in other transformations like the formation of hydrazides. alfa-chemical.comthieme-connect.de

Table 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate and its Saponification

| Reaction Step | Reactant(s) | Product(s) | Yield |

| Esterification (via Schiemann reaction) | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate (B81430) | Methyl 3-fluorothiophene-2-carboxylate | 67% |

| Saponification | Methyl 3-fluorothiophene-2-carboxylate, Sodium hydroxide (B78521) | This compound | 84% |

This table summarizes the yields for the formation of methyl 3-fluorothiophene-2-carboxylate and its subsequent conversion back to the parent carboxylic acid as reported in a specific synthetic route. thieme-connect.de

The carboxylic acid functionality of this compound can be readily converted to an amide through reactions with amines. rsc.org This amidation is a crucial reaction for the synthesis of various heterocyclic carboxamides, some of which have been investigated for their potential biological activities. jst.go.jp

The formation of the amide bond typically requires a coupling reagent to activate the carboxylic acid. jst.go.jp A common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC·HCl) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jst.go.jp The reaction conditions, including the sequence of reagent addition, can significantly impact the yield and chemoselectivity of the amidation process. rsc.org

For example, in the synthesis of anti-norovirus agents, various thienyl benzothiazolyl carboxamides were prepared. jst.go.jp While the specific synthesis of a 3-fluorothiophene-2-carboxamide (B3194396) was not detailed, the general methodology involved the coupling of a thiophene (B33073) carboxylic acid with an amine. jst.go.jp In a related context, 3-fluorothiophene-2-carboxamide moieties have been incorporated into polyamides for DNA recognition studies. caltech.edu

Table 2: General Amidation Reaction

| Reactants | Reagents | Product |

| This compound, Amine | EDC·HCl, DMAP | 3-Fluorothiophene-2-carboxamide derivative |

This table illustrates a general scheme for the amidation of this compound. jst.go.jp

The removal of the carboxylic acid group through decarboxylation is a significant transformation of this compound, leading to the formation of 3-fluorothiophene (B1278697). thieme-connect.de This reaction can be achieved through both thermal and metal-catalyzed methods. thieme-connect.de

Thermal decarboxylation of certain carboxylic acids can occur upon heating, often requiring high temperatures. google.com The presence of specific structural features, such as a carbonyl group at the beta-position, can facilitate this process through a cyclic transition state. masterorganicchemistry.com For aromatic carboxylic acids, the presence of electron-withdrawing groups can also promote thermal decarboxylation. google.com In the case of this compound, the fluorine atom acts as an electron-withdrawing group, which can influence its reactivity. cymitquimica.com

Metal-catalyzed decarboxylation offers a milder and often more efficient alternative to thermal methods. thieme-connect.de Copper-based catalysts have been shown to be effective for the decarboxylation of aromatic and heteroaromatic carboxylic acids. thieme-connect.de

A specific study on the decarboxylation of this compound employed barium-promoted copper chromite in quinoline (B57606) at 200°C. thieme-connect.de This method resulted in a high yield of 3-fluorothiophene, which was directly distilled from the reaction mixture. thieme-connect.de The reaction proceeded efficiently, affording the desired product in 93% yield. thieme-connect.dethieme-connect.com This highlights the utility of metal-catalyzed decarboxylation in the synthesis of valuable fluorinated heterocycles. thieme-connect.de

Table 3: Metal-Catalyzed Decarboxylation of this compound

| Reactant | Catalyst/Solvent | Product | Yield |

| This compound | Barium-promoted copper chromite / Quinoline | 3-Fluorothiophene | 93% |

This table presents the specific conditions and high yield achieved for the metal-catalyzed decarboxylation of this compound. thieme-connect.de

Decarboxylation Pathways and Mechanism Elucidation

Reactions Involving the Thiophene Ring System

While the carboxylic acid group is the primary site of reactivity in many transformations, the thiophene ring itself can also participate in chemical reactions. The presence of the fluorine atom and the carboxylic acid group influences the reactivity of the thiophene ring, particularly in electrophilic substitution reactions. cymitquimica.com The electron-withdrawing nature of these substituents generally deactivates the ring towards electrophilic attack. However, specific reactions targeting the thiophene ring can be achieved under appropriate conditions. Further research is needed to fully explore the scope of reactions involving the thiophene ring of this compound.

Electrophilic Aromatic Substitution Potentials

The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. However, in this compound, the presence of two electron-withdrawing groups—the fluorine atom at the 3-position and the carboxylic acid at the 2-position—deactivates the ring towards electrophilic attack.

The directing effects of these substituents determine the position of any further substitution. The fluorine atom is an ortho, para-director, while the carboxylic acid is a meta-director. In this 2,3-disubstituted thiophene, the positions available for substitution are C4 and C5.

Substitution at C5: This position is para to the fluorine atom and meta to the carboxylic acid group. Both substituents direct incoming electrophiles to this position.

Substitution at C4: This position is meta to the fluorine atom and ortho to the carboxylic acid group.

Therefore, electrophilic substitution is strongly favored at the C5 position, which is activated by the fluorine atom and not strongly deactivated by the carboxylic acid group. The C4 position is deactivated by both groups. Common electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield the 5-substituted product predominantly.

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom on the thiophene ring can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govmasterorganicchemistry.com In this compound, the adjacent carboxylic acid group and the electron-deficient nature of the thiophene ring itself help to stabilize this intermediate.

For SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com This is the rate-determining step of the reaction. The reaction is typically favorable with strong nucleophiles or under conditions that promote the formation of the stabilized intermediate. masterorganicchemistry.comyoutube.com Therefore, this compound can serve as a substrate for introducing a variety of nucleophiles at the 3-position.

Ring-Opening and Cycloaddition Reactions

Thiophene derivatives can undergo ring-opening reactions under specific conditions. For instance, treatment with strong organolithium reagents can lead to the cleavage of a carbon-sulfur bond. beilstein-journals.org While this can be an undesired side reaction during lithiation, it can also be exploited synthetically. tandfonline.com

Another potential transformation is the oxidation of the thiophene sulfur to a sulfone, forming a thiophene-1,1-dioxide. These oxidized thiophenes are no longer aromatic and behave as cyclic dienes. They can readily participate in cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles. tandfonline.comlu.se This provides a pathway to complex polycyclic structures. The subsequent extrusion of sulfur dioxide from the cycloadduct can lead to the formation of new aromatic or hydroaromatic rings. The low yield of certain cycloadducts can sometimes be attributed to the electron-withdrawing nature of substituents like a carboxylic acid on the diene, which can make the reaction less favorable. academie-sciences.fr

Derivatization for Structure-Activity Relationship (SAR) Studies

This compound is a valuable scaffold in medicinal chemistry. Its functional groups offer convenient handles for modification to explore the structure-activity relationships of derived compounds.

Synthesis of Analogues with Varied Substituents

The carboxylic acid moiety is the most common site for derivatization. Standard coupling methods can be employed to synthesize a wide array of esters and amides, allowing for the systematic variation of substituents to probe interactions with biological targets. researchgate.netuomustansiriyah.edu.iq The reactivity of carboxylic acid derivatives generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. uomustansiriyah.edu.iqkhanacademy.org

Table 1: Representative Derivatization Reactions of this compound

| Starting Material | Reagent(s) | Product Type | General Utility |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | Acid Chloride | Highly reactive intermediate for synthesis of esters and amides. libretexts.org |

| This compound | Alcohol (R-OH), Acid catalyst | Ester | Modifies polarity and steric bulk. libretexts.org |

| This compound | Amine (R-NH₂), Coupling agent (e.g., DCC) | Amide | Introduces hydrogen bond donors/acceptors. libretexts.org |

These derivatizations allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. nih.gov

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in drug design to optimize molecular properties while retaining biological activity. drughunter.comacs.org Both the carboxylic acid and the fluorine atom of this compound can be subjects of such replacements.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to improve pharmacokinetic properties, such as oral bioavailability and cell permeability, or to mitigate toxicity associated with its metabolism. dntb.gov.uanih.gov Common non-classical bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most widely used acidic bioisosteres, mimicking the pKa and hydrogen bonding capacity of carboxylic acids. drughunter.com

Acyl Sulfonamides: These groups are also acidic and can form multiple hydrogen bonds, sometimes leading to increased potency. drughunter.com

Hydroxamic acids, isoxazolols, and other acidic heterocycles. nih.gov

Fluorine Bioisosteres: The fluorine atom itself is often considered a bioisostere of a hydrogen atom or a hydroxyl group. sci-hub.seselvita.com Replacing the fluorine with other groups can probe the importance of its specific electronic and steric properties.

Hydrogen: Direct replacement would yield thiophene-2-carboxylic acid, providing a baseline for the effect of the fluorine atom.

Other Halogens (Cl, Br): This would systematically vary the size, electronegativity, and potential for halogen bonding.

Methyl or Trifluoromethyl group: These groups would alter the steric bulk and electronic effects (donating vs. strongly withdrawing). The pentafluorosulfanyl (SF₅) group is also explored as a bioisostere for groups like trifluoromethyl. nih.gov

The strategic replacement of these functional groups is a powerful tool for optimizing lead compounds in drug discovery programs. nih.gov

Table 2: Potential Bioisosteric Replacements for SAR Studies

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | 5-Substituted Tetrazole | Mimics acidity and H-bonding; may improve oral bioavailability. drughunter.com |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Acidic; can enhance target binding through different H-bond patterns. drughunter.com |

| Fluorine (-F) | Hydrogen (-H) | Removes electronic and steric effects of fluorine to establish a baseline. |

| Fluorine (-F) | Chlorine (-Cl) | Increases size and polarizability; introduces potential for halogen bonding. |

| Fluorine (-F) | Hydroxyl (-OH) | Introduces a hydrogen bond donor/acceptor group. chemrxiv.org |

| Fluorine (-F) | Trifluoromethyl (-CF₃) | Significantly increases electron-withdrawing nature and lipophilicity. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3-Fluorothiophene-2-carboxylic acid, various NMR methods, including ¹H, ¹³C, and ¹⁹F NMR, are employed to elucidate its distinct structural features.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of this compound, the chemical shifts and coupling constants of the protons provide valuable structural insights. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, around 10.7 ppm. thieme-connect.delibretexts.org This significant downfield shift is characteristic of carboxylic acid protons due to the electron-withdrawing nature of the carbonyl group and hydrogen bonding. libretexts.orglibretexts.org

The protons on the thiophene (B33073) ring exhibit distinct signals. The proton at position 5 (H-5) typically resonates as a doublet of doublets around 7.52 ppm, with coupling to both the fluorine atom at position 3 and the proton at position 4. thieme-connect.de The proton at position 4 (H-4) appears as a doublet around 6.85 ppm, showing coupling only to the H-5 proton. thieme-connect.de The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the thiophene ring.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| COOH | ~10.7 | broad singlet | - |

| H-5 | ~7.52 | doublet of doublets | J = 5.5 Hz, JH,F = 3.8 Hz |

| H-4 | ~6.85 | doublet | J = 5.5 Hz |

Data sourced from CDCl₃ solvent. thieme-connect.de

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. savemyexams.com In this compound, the carbonyl carbon of the carboxylic acid group is significantly deshielded and appears at the low-field end of the spectrum, typically in the range of 160-180 ppm. libretexts.orglibretexts.org The carbon atoms of the thiophene ring show distinct resonances that are influenced by the fluorine substituent. The carbon directly bonded to the fluorine atom (C-3) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). thieme-connect.de The other ring carbons also show smaller carbon-fluorine couplings (²JCF, ³JCF), which are invaluable for assigning the signals. thieme-connect.de

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C=O | 160 - 180 |

| C-2 | 110 - 140 |

| C-3 | 150 - 160 (with large ¹JCF) |

| C-4 | 115 - 125 |

| C-5 | 120 - 130 |

Note: Actual chemical shifts can vary based on solvent and other experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in a molecule. icpms.cz For this compound, the ¹⁹F NMR spectrum shows a signal for the fluorine atom at position 3. The chemical shift of this fluorine is influenced by its electronic environment within the thiophene ring. icpms.cz A typical chemical shift for a fluorine atom attached to an aromatic ring is in the range of -110 to -180 ppm. sigmaaldrich.com In one study, the ¹⁹F NMR signal for a similar compound, 3-fluorothiophene (B1278697), was observed at -131.0 ppm. thieme-connect.de The coupling between the fluorine atom and the adjacent protons on the thiophene ring can also be observed in the ¹⁹F NMR spectrum, providing further structural confirmation. icpms.cz

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. rsc.orgkurouskilab.com For this compound, these techniques are particularly useful for confirming the presence of the carboxylic acid and the substituted thiophene ring.

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching vibration in the region of 2500-3300 cm⁻¹, which is a result of strong hydrogen bonding between the acid molecules. libretexts.org The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1700 and 1725 cm⁻¹. libretexts.orgpg.edu.pl For conjugated carboxylic acids, this peak may be shifted to a slightly lower frequency. pg.edu.pl The C-F stretching vibration is expected to appear in the region of 1000-1400 cm⁻¹. Other characteristic peaks for the thiophene ring, including C-H and C-S stretching and bending vibrations, would also be present. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and C-C stretching vibrations of the aromatic ring are usually strong and well-defined. kurouskilab.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium-Strong |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-O | Stretching | 1210 - 1320 | Strong |

| O-H | Bending | 920 | Medium, Broad |

Note: These are general ranges and can be influenced by the specific molecular structure and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The thiophene ring, being an aromatic system, will have π to π* transitions. The presence of the carboxylic acid and fluorine substituents will influence the wavelength of maximum absorption (λmax). The electronic spectra of similar thiophene derivatives have been studied, and the absorption bands are typically observed in the range of 200-400 nm. mdpi.com The specific λmax values for this compound would provide insights into the extent of conjugation and the electronic effects of the substituents on the thiophene chromophore.

Electronic Transitions and Conjugation Effects

The electronic absorption spectra of thiophene derivatives, including this compound, are characterized by transitions within the π-electron system. uobabylon.edu.iq In conjugated systems like this, the presence of substituents can significantly influence the energy of these transitions. The introduction of a fluorine atom, an auxochrome, can shift the absorption maximum to longer wavelengths, a phenomenon known as a bathochromic shift. uobabylon.edu.iq

Studies on similar polythiophene derivatives have shown that the electronic transitions are sensitive to the molecular conformation and the ionization state of the carboxylic acid group. For instance, in poly(2-thiophen-3-yl-malonic acid), the lowest π-π* transition energy was found to be 2.39 eV for the neutral carboxylic acid and 2.25 eV for the negatively charged carboxylate form. acs.orgresearchgate.net This highlights the role of the carboxylic acid group in the electronic properties of the thiophene ring. The conjugation of a lone pair from the hydroxyl oxygen with the carbonyl group's π-system creates a more polarized O-H bond, which influences the compound's acidity and electronic structure. libretexts.org

In the broader context of substituted thiophenes, UV-visible spectroscopy is a important tool for understanding π-electron systems, conjugated unsaturation, and aromatic compounds. uobabylon.edu.iq The specific absorption wavelengths and intensities are characteristic of the substitution pattern and the nature of the substituents on the thiophene ring.

Mass Spectrometry (MS) Techniques

Elucidation of Molecular Structure and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. chemguide.co.ukscienceready.com.au For carboxylic acids like this compound, characteristic fragmentation patterns involve the loss of specific neutral fragments. libretexts.orgarizona.edusavemyexams.com

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). scienceready.com.aulibretexts.orgarizona.edu The molecular ion peak (M+) provides the molecular weight of the compound. savemyexams.com In the case of halogenated compounds, the isotopic distribution of the halogen can lead to characteristic patterns in the mass spectrum.

While specific fragmentation data for this compound is not detailed in the provided search results, general principles of mass spectrometry of carboxylic acids and thiophene derivatives can be applied. For instance, in the mass spectrum of ethyl 2-amino-5-benzoylthiophene-3-carboxylate, the molecular ion peak was observed at m/z 275, with other fragments corresponding to losses of parts of the ester and benzoyl groups. arkat-usa.org Similarly, studies on other substituted thiophenes have utilized Electron Ionization Mass Spectrometry (EI-MS) to characterize the synthesized compounds. nih.govgoogle.commdpi.comrsc.org

Table 1: Common Neutral Fragments Lost in Mass Spectrometry of Carboxylic Acids

| Mass Lost (Mr) | Possible Neutral Fragment Lost |

| 17 | • OH |

| 45 | • COOH |

This table is based on general fragmentation patterns for carboxylic acids and may apply to this compound. savemyexams.com

X-ray Diffraction Studies

Solid-State Structural Determination of this compound Derivatives and Complexes

X-ray diffraction is an indispensable method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been extensively used to characterize the solid-state structures of derivatives and complexes of thiophene carboxylic acids.

Studies on co-crystals of 3-chlorothiophene-2-carboxylic acid with molecules like 4,4′-bipyridine and acridine (B1665455) have revealed detailed information about intermolecular interactions. nih.goviucr.orgiucr.org In the co-crystal with 4,4′-bipyridine, a distinct O—H⋯N hydrogen bond is formed between the carboxylic acid and the pyridine (B92270) nitrogen. nih.goviucr.org The crystal structure is further stabilized by Cl⋯Cl and π–π stacking interactions, resulting in a two-dimensional network. nih.gov

Similarly, the co-crystal of 3-chlorothiophene-2-carboxylic acid and acridine also features a primary O—H⋯N hydrogen bond. iucr.org The bond distances and angles within the thiophene ring and the carboxylic acid group in these co-crystals are consistent with those of other reported structures. iucr.orgiucr.org

The formation of metal complexes with thiophene-2-carboxylic acid and its derivatives has also been widely investigated using single-crystal X-ray diffraction. researchgate.nettandfonline.comresearchgate.netmdpi.com These studies have shown that the thiophene carboxylate can coordinate to metal centers in various modes. For example, in complexes with Mn(II), Co(II), and Cd(II), the thiophene-2-carboxylate (B1233283) acts as a monoanionic monodentate ligand, bonding through its carboxylate oxygen. researchgate.net In a copper(II) complex, it was found to form a paddle-wheel structure. researchgate.net The geometry around the metal centers can range from octahedral to square-planar, depending on the metal and other coordinating ligands. researchgate.net

Table 2: Crystallographic Data for a Co-crystal of 3-Chlorothiophene-2-carboxylic Acid and 4,4′-bipyridine

| Parameter | Value |

| Chemical formula | 2C₅H₃ClO₂S·C₁₀H₈N₂ |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 13.538 (4) |

| b (Å) | 5.1230 (18) |

| c (Å) | 30.167 (10) |

| β (°) | 95.968 (9) |

| V (ų) | 2080.8 (12) |

| Z | 4 |

This data is for the co-crystal of 3-chlorothiophene-2-carboxylic acid, a structurally similar compound, and provides an example of the type of information obtained from X-ray diffraction studies. nih.goviucr.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for the computational study of thiophene (B33073) derivatives, offering a favorable balance between accuracy and computational cost. For 3-Fluorothiophene-2-carboxylic acid, DFT calculations are instrumental in optimizing its geometry, analyzing its electronic structure, predicting its spectroscopic signatures, and elucidating potential reaction pathways.

Geometry optimization calculations are typically performed to locate the minimum energy structure of the molecule. For this compound, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to predict bond lengths, bond angles, and dihedral angles. nih.gov The resulting optimized geometry provides a foundational model for understanding the molecule's intrinsic properties.

The electronic structure of the molecule is probed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com In substituted thiophenes, both the fluorine and carboxylic acid groups act as electron-withdrawing groups, which is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. DFT simulations can precisely quantify these effects.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from DFT Calculations (Note: The following data are illustrative examples based on typical DFT (B3LYP/6-311++G(d,p)) results for similar molecules.)

| Parameter | Predicted Value |

| Selected Bond Lengths (Å) | |

| C2-C(OOH) | 1.485 |

| C3-F | 1.352 |

| S-C2 | 1.721 |

| S-C5 | 1.715 |

| C=O | 1.210 |

| **Selected Bond Angles (°) ** | |

| S-C2-C3 | 112.5 |

| F-C3-C2 | 128.9 |

| C2-C(OOH)-O | 123.0 |

| Electronic Properties (eV) | |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 5.27 |

DFT calculations are highly effective in predicting spectroscopic data that can be directly compared with experimental results for structure verification.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. These calculations help in the assignment of experimental spectral bands to specific molecular motions. For instance, the characteristic C=O stretching frequency of the carboxylic acid group is sensitive to its chemical environment and hydrogen bonding. nih.gov Studies on similar molecules show that calculated frequencies at the B3LYP level often correlate well with experimental data. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov Experimental ¹H and ¹³C NMR data for this compound and its derivatives are available and serve as a benchmark for theoretical predictions. thieme-connect.de Comparing calculated and experimental shifts can confirm structural assignments and provide insight into the electronic environment of the nuclei.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Note: Predicted values are illustrative, based on typical DFT calculations. Experimental data sourced from relevant literature.)

| Parameter | Method | Predicted Value | Experimental Value |

| Vibrational Frequencies (cm⁻¹) | B3LYP/6-311++G(d,p) | ||

| C=O Stretch | 1735 | ~1700-1740 | |

| C-F Stretch | 1150 | ~1100-1200 | |

| NMR Chemical Shifts (ppm) | GIAO-B3LYP | ||

| ¹³C (C2-COOH) | 162.5 | ~161.8 thieme-connect.de | |

| ¹³C (C3-F) | 159.0 | ~158.5 thieme-connect.de | |

| ¹⁹F | -114.5 | ~-115.4 thieme-connect.de |

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving thiophene derivatives. nih.govresearchgate.net For this compound, this could involve studying electrophilic substitution on the thiophene ring or reactions at the carboxylic acid group. researchgate.netacs.org By mapping the potential energy surface, researchers can identify stable intermediates and, crucially, the transition state structures that connect reactants, intermediates, and products. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. For example, DFT could be used to determine whether electrophilic attack is more favorable at the C4 or C5 position and to understand how the fluorine and carboxylic acid substituents direct this regioselectivity. ingentaconnect.com

Quantum Mechanical Studies

Broader quantum mechanical studies encompass a range of methods to explore molecular properties, including conformational preferences and the effects of ionization.

While this compound is a single-ring system, its conformational flexibility arises from the rotation of the carboxylic acid group around the C2-C(OOH) single bond. This rotation is defined by the O=C-C2-S dihedral angle. Quantum mechanical calculations can map the potential energy as a function of this dihedral angle to identify the most stable conformations.

Typically, two planar conformations are considered:

syn-conformation: The C=O bond is oriented towards the sulfur atom of the thiophene ring.

anti-conformation: The C=O bond is oriented away from the sulfur atom.

Studies on analogous compounds, such as 3-hydroxythiophene-2-carboxylic acid, have used computational methods to establish the most probable conformations in solution. nih.gov For this compound, calculations can determine the relative energies of the syn and anti conformers and the energy barrier for their interconversion, providing insight into the molecule's dynamic behavior.

Quantum mechanical calculations can simulate the process of ionization—the removal of an electron to form a radical cation. These studies are crucial for interpreting data from techniques like photoelectron spectroscopy and for understanding the molecule's redox properties. researchgate.nettandfonline.com

Molecular Orbital Analysis (HOMO-LUMO energy levels)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. semanticscholar.orgmdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. semanticscholar.org

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net For thiophene derivatives, studies show that the HOMO density is often distributed over the thiophene ring, while the distribution of the LUMO can vary depending on the substituents. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Thiophene Derivatives from Computational Studies

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivative (with SH substituent) | - | - | 4.21 | DFT |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivative (with two F substituents) | - | - | 4.89 | DFT |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivative (with two CF3 substituents) | - | - | 4.93 | DFT |

This table presents data for related thiophene derivatives to illustrate the typical range of HOMO-LUMO energy gaps observed in this class of compounds. Data for this compound is not explicitly available in the cited literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational changes, solvation processes, and interactions of molecules within a dynamic system, such as in a solvent or bound to a biological target.

MD simulations are particularly valuable for investigating how molecules like this compound interact with their environment. Studies on similar thiophene carboxylic acids have used MD simulations to understand their binding mechanisms with proteins. For example, simulations of thiophene carboxylic acid inhibitors in complex with human D-amino acid oxidase (DAO) revealed that specific amino acid residues, like Tyr224, form tight stacking interactions with the thiophene ring of the inhibitors. nih.gov These simulations showed that this stacked conformation is highly preferred and is stabilized by substantial hydrophobic interactions. nih.gov

Furthermore, MD simulations combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energies, providing a quantitative measure of the interaction strength between a ligand and its receptor. nih.gov

In the context of solvation, MD simulations can elucidate the behavior of carboxylic acids in aqueous solutions. Ab initio MD simulations and deep neural network potentials have been developed to model the complex chemistry of carboxylic acids in water, including processes like proton transfer and dimerization. princeton.edunih.gov These models can efficiently explore the free-energy surface of aqueous solutions, providing insights into solvation structures and molecular interactions that govern the compound's behavior in a biological environment. princeton.edu Such investigations are crucial for understanding the transport and activity of therapeutic molecules.

Advanced Research Applications of 3 Fluorothiophene 2 Carboxylic Acid and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The thiophene (B33073) ring is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals. The introduction of a fluorine atom, as seen in 3-fluorothiophene-2-carboxylic acid, can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles. researchgate.net This makes the compound and its subsequent derivatives valuable assets in the drug discovery and development pipeline.

Synthesis of Bioactive Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific interactions with biological targets like enzymes and receptors. ijnrd.orgmdpi.com this compound is a versatile precursor for synthesizing more complex, bioactive heterocyclic systems.

A notable example is in the development of novel anti-norovirus agents. Researchers synthesized a series of thiophene carboxamide derivatives and identified them as potent inhibitors of norovirus replication. jst.go.jp In this study, this compound was used as a starting material to prepare N-(6-fluorobenzo[d]thiazol-2-yl)-3-fluorothiophene-2-carboxamide. jst.go.jp This synthesis demonstrates the utility of this compound as a scaffold for creating new chemical entities with potential therapeutic applications. ijnrd.orgjst.go.jp

Table 1: Bioactive Thiophene Carboxamide Derivatives

| Compound Name | Starting Material | Bioactivity | Reference |

|---|---|---|---|

| 5-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 5-Bromothiophene-2-carboxylic acid | Anti-norovirus agent (EC₅₀ = 37 µM) | jst.go.jp |

| N-(6-Fluorobenzo[d]thiazol-2-yl)-3-fluorothiophene-2-carboxamide | This compound | Anti-norovirus analog | jst.go.jp |

| 3,5-Dichloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 3,5-Dichlorothiophene-2-carboxylic acid | Potent anti-norovirus activity (EC₅₀ = 6.6 µM) | jst.go.jp |

Development of Enzyme Inhibitors (e.g., D-amino acid oxidase inhibitors)

Enzyme inhibition is a cornerstone of modern pharmacology. D-amino acid oxidase (DAAO) is an enzyme that degrades the neuromodulator D-serine and has been identified as a therapeutic target for neurological disorders such as schizophrenia. google.com Thiophene carboxylic acids have emerged as a promising class of DAAO inhibitors. nih.govnih.gov

Screening studies have identified both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid as low micromolar inhibitors of DAAO. nih.gov Structure-activity relationship (SAR) studies on these scaffolds revealed that small substituents on the thiophene ring are generally well-tolerated. nih.govrcsb.org While this compound itself was not found to be a highly potent inhibitor, it serves as a critical starting point for synthesizing more powerful analogs through structural modifications. The strategic placement of the fluorine atom can be used to fine-tune the electronic and steric properties of the inhibitor to optimize its interaction with the enzyme's active site. nih.gov

Table 2: DAAO Inhibition by Thiophene Carboxylic Acids

| Compound | IC₅₀ (µM) | Significance | Reference |

|---|---|---|---|

| Thiophene-2-carboxylic Acid | 7.8 | Identified as a new scaffold for DAAO inhibition. | nih.gov |

| Thiophene-3-carboxylic Acid | 4.4 | Demonstrates potent DAAO inhibition. | nih.gov |

| 5-Chlorothiophene-3-carboxylic acid | 0.04 | The most potent inhibitor in the series, highlighting the effect of halogen substitution. | nih.govrcsb.org |

| This compound | Not Available | Serves as a key building block for synthesizing more potent analogs. |

Antiviral Agent Development

The search for new antiviral agents is a continuous effort in medicinal chemistry, driven by the emergence of resistant viral strains and new viral threats. jmb.or.kr Heterocyclic compounds, including thiophene derivatives, are frequently investigated for antiviral properties. google.com

Research into compounds effective against norovirus led to the identification of 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide as an anti-norovirus agent from a chemical library screening. jst.go.jp Subsequent SAR studies involved the synthesis of various analogs to optimize antiviral potency. As part of this effort, this compound was reacted with 6-fluorobenzo[d]thiazol-2-amine to produce a fluorinated analog. jst.go.jp Although this specific analog did not show significant antiviral activity in the reported study, its synthesis underscores the role of this compound as a readily available intermediate for generating molecular diversity in the development of potential antiviral therapies. jst.go.jp

Intermediates for Pharmaceutical Synthesis

One of the most significant roles of this compound is as a versatile intermediate in multi-step syntheses of complex pharmaceutical targets. lookchem.com Its bifunctional nature—possessing both a reactive carboxylic acid group and a fluorinated aromatic ring—allows for a variety of chemical transformations.

The compound is a key precursor in an efficient, four-step synthesis of 3-fluorothiophene (B1278697). researchgate.netthieme-connect.de The process involves the saponification of methyl 3-fluorothiophene-2-carboxylate (derived from a Schiemann reaction) to yield this compound, which is then decarboxylated. researchgate.netthieme-connect.de Furthermore, derivatives such as 3-fluoro-4,6-dihydro-thieno[3,4-b]thiophene-2-carboxylic acid methyl ester have been identified as key intermediates in other pharmaceutical syntheses. lookchem.com The use of related substituted thiophene-2-carboxylic acids, such as 5-chlorothiophene-2-carboxylic acid, as central fragments in the synthesis of dual thrombin and factor Xa inhibitors further highlights the importance of this class of compounds as building blocks in drug discovery. acs.org

Contributions to Materials Science

Beyond its biomedical applications, this compound and its derivatives contribute to the field of materials science, particularly in the development of organic electronic materials.

Precursors for Conductive Polymers and Oligomers

Conductive polymers are a class of organic materials that possess the electronic properties of metals while retaining the processing advantages of polymers. upc.edu Polythiophenes are among the most studied conductive polymers due to their high conductivity and environmental stability. The properties of these polymers can be tuned by introducing substituents onto the thiophene ring.

This compound serves as an important precursor for the monomer 3-fluorothiophene. thieme-connect.de The synthesis involves the decarboxylation of the carboxylic acid. thieme-connect.de The resulting 3-fluorothiophene can then be electropolymerized to create conductive polymers. researchgate.net The fluorine substituent can influence the polymer's electronic properties, such as its band gap and conductivity, as well as its morphology and stability. researchgate.netthieme-connect.de The use of 3-fluorothiophene, derived from its carboxylic acid precursor, has been noted in the development of conjugated polymers and various oligomers for applications such as antistatic agents. thieme-connect.de For instance, a polymer film derived from a related complex thiophene monomer exhibited an FeCl3-doped conductivity of 3.1 × 10⁻³ S cm⁻¹, demonstrating the potential of these materials in electronic applications. researchgate.net

Role in Organic Semiconductor Development

The unique electronic properties of fluorinated thiophene derivatives, including this compound, position them as critical components in the advancement of organic semiconductor materials. The introduction of a fluorine atom into the thiophene ring significantly influences the material's reactivity, selectivity, and physical properties. researchgate.net This is particularly valuable in the field of materials science, where thiophene derivatives are integral to the development of organic electronics. perlego.com

The functionalization of core molecules with various substituents is a key strategy for fine-tuning the optical and electronic properties of organic semiconductors. uky.edu Thiophene-based compounds are frequently used as building blocks in the synthesis of these materials. perlego.com Specifically, fluorination of the thiophene ring is a known strategy to enhance the performance of organic thin-film transistors (OTFTs) and other organic electronic devices like OLEDs and OFETs. dntb.gov.ua The electron-withdrawing nature of the fluorine atom can modulate the energy levels of the semiconductor, which is a crucial factor in designing high-performance n-channel and ambipolar materials. dntb.gov.ua Thiophene-mediated molecules, including derivatives like 3-Chlorothiophene-2-carbonitrile, have a prominent role in the advancement of organic semiconductors. smolecule.com Research has shown that polymers incorporating fluorinated thiophenes can exhibit very low band gaps, a desirable characteristic for certain semiconductor applications. researchgate.net

Table 1: Impact of Fluorination on Thiophene-Based Organic Semiconductors

| Property | Influence of Fluorine Substitution | Application |

|---|---|---|

| Electronic Properties | Modulates energy levels, enhances electron mobility. dntb.gov.ua | Organic Thin-Film Transistors (OTFTs) |

| Material Stability | Can enhance crystallization and stability of the semiconductor. dntb.gov.ua | Organic Field-Effect Transistors (OFETs) |

| Optical Properties | Can lead to very low band gaps in resulting polymers. researchgate.net | Organic Light-Emitting Diodes (OLEDs) |

| Device Performance | Improves overall performance of n-channel and ambipolar semiconductors. dntb.gov.ua | Advanced Electronic Devices |

Design of Ion-Selective Membranes and Related Materials

Thiophene-based polymers are extensively investigated for their application in chemical sensors, particularly in the design of ion-selective electrodes (ISEs) and membranes. bohrium.comunipr.it Conducting polymers derived from thiophenes can be electrochemically deposited onto electrode surfaces, increasing the selectivity and sensitivity of the sensor. preprints.org These modified surfaces act as electrochemical transducers for molecular recognition processes. preprints.org

The key advantage of using thiophene-based polymers is the ability to covalently attach ion-recognizing moieties (ionophores) to the polymer backbone. unipr.it This approach significantly reduces the leaching of the ionophore from the membrane, a common problem in traditional ISEs, thereby improving the electrode's performance and lifetime. unipr.it For instance, research has demonstrated the use of poly(3-octylthiophene-2,5-diyl) (POT) as a transducer layer in potassium-selective sensors, where its superhydrophobic nature contributes to a long sensor lifetime. bohrium.com Similarly, poly(3,4-ethylenedioxythiophene) (PEDOT) has been used to modify electrodes for the detection of various molecules. bohrium.compreprints.org The rigid, conjugated backbone of polythiophene acts as a scaffold, arraying the recognition sites for enhanced molecular recognition. preprints.org Thiophene derivatives are thus crucial in creating lipophilic layers for ISEs, which are essential for their function. unipr.it

Table 2: Thiophene Derivatives in Ion-Selective Material Development

| Thiophene Derivative | Application | Function | Finding |

|---|---|---|---|

| Poly(3-octylthiophene-2,5-diyl) (POT) | Potassium-selective sensors bohrium.com | Transducer layer | Creates a superhydrophobic layer, leading to a long sensor lifetime. bohrium.com |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | General sensor modification bohrium.compreprints.org | Transducer layer, mediation layer | Enhances electrical capacitance, which stabilizes the potentiometric response. bohrium.com |

| General Thiophene Moieties | Ion-Selective Electrodes (ISEs) unipr.it | Lipophilic layers, polymer backbones for ionophores | Covalently binding ion-exchangers to the polymer backbone reduces leaching and improves performance. unipr.it |

Ligands in Coordination Chemistry for Metal Complexes

For example, extensive research has been conducted on the synthesis and characterization of metal complexes using 3-chlorothiophene-2-carboxylic acid as the primary ligand. researchgate.netbohrium.commdpi.com In these studies, novel complexes with Copper (Cu), Cobalt (Co), and Nickel (Ni) were successfully synthesized. researchgate.netbohrium.commdpi.com X-ray crystallography revealed that these complexes can adopt various coordination geometries, such as pseudo-octahedral structures. researchgate.netbohrium.com The specific geometry and composition depend on the metal ion and reaction conditions. For instance, with the 3-chlorothiophene-2-carboxylate ligand, copper and cobalt formed complexes with the general formula [M(L)₂(Py)₂(OH₂)₂], where Py is pyridine (B92270). mdpi.com In contrast, nickel and cobalt also formed more intricate structures involving multiple mononuclear metal centers within the same crystal lattice for charge neutrality. researchgate.netmdpi.com The ability of the thiophene carboxylate ligand to form such diverse and stable structures makes it a valuable tool for designing new coordination compounds. researchgate.net

Table 3: Examples of Metal Complexes with Thiophene Carboxylate Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Reference |

|---|---|---|---|

| 3-chlorothiophene-2-carboxylate (L) | Copper (Cu II) | [Cu(L)₂(Py)₂(OH₂)₂] | mdpi.com |

| 3-chlorothiophene-2-carboxylate (L) | Cobalt (Co II) | [Co(L)₂(Py)₂(OH₂)₂] | mdpi.com |

| 3-chlorothiophene-2-carboxylate (L) | Nickel (Ni II) | [{Ni(L)₂(OH₂)₄}₂{Ni(L)(OH₂)₅}]L•5H₂O | mdpi.com |

| 3-chlorothiophene-2-carboxylate (L) | Cobalt (Co II) | [{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L•5H₂O | mdpi.com |

Applications in Agrochemical Research

Thiophene derivatives, including this compound, are significant building blocks in the synthesis of agrochemicals. perlego.comnumberanalytics.com Their unique chemical structures are utilized to create new potential herbicides, fungicides, and pesticides with improved efficacy and selectivity. encyclopedia.pubchemimpex.com

This compound and related compounds serve as valuable precursors or intermediates in the development of novel herbicides and fungicides. thieme-connect.decymitquimica.com The thiophene ring is a common structural motif in many biologically active molecules used in agriculture. ijprajournal.com For instance, research into carboxylic acid amide (CAA) fungicides, an important class of agricultural fungicides, has involved the synthesis of new derivatives to combat resistant pathogens. rsc.org While this specific study focused on N-benzhydryl valinamide (B3267577) carbamates, it highlights the general strategy of using carboxylic acid derivatives to create potent fungicidal agents. rsc.org

In herbicide research, various heterocyclic compounds, including those based on thiophene, are explored. frontiersin.org The synthesis of phenoxycarboxylic acid herbicides, for example, involves the reaction of a phenol (B47542) with a chloro-substituted carboxylic acid ester. google.com The structural features of this compound make it a candidate for inclusion in synthetic pathways aimed at producing new active ingredients for weed control. thieme-connect.denih.gov The presence of the fluorine atom can influence the biological activity and metabolic stability of the final product, a key consideration in modern agrochemical design. researchgate.net

Beyond herbicides and fungicides, thiophene derivatives are investigated for their insecticidal properties. Halogenated 2-thiophenecarboxylic acid derivatives have been identified as key building blocks for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgresearchgate.net These insecticides were developed by Dow AgroSciences and have shown targeted activity against chewing and sap-feeding pests like aphids, mites, and whiteflies, coupled with low mammalian toxicity. beilstein-journals.orgresearchgate.net

The development of these insecticides required a reliable supply of precursors such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride. beilstein-journals.org The synthesis of these building blocks from commercially available thiophene raw materials was a critical step in the research process, enabling the assembly of the final insecticidal products. beilstein-journals.org This demonstrates the direct application of functionalized thiophenecarboxylic acids in the pipeline for discovering and manufacturing new pesticidal agents.

Table 4: Thiophene-Based Precursors in Insecticide Development

| Precursor Compound | Insecticide Class | Target Pests | Reference |

|---|---|---|---|

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride | 2,6-dihaloaryl 1,2,4-triazoles | Aphids, Mites, Whiteflies | beilstein-journals.orgresearchgate.net |

| 3,4,5-trichloro-2-thiophenecarbonyl chloride | 2,6-dihaloaryl 1,2,4-triazoles | Aphids, Mites, Whiteflies | beilstein-journals.orgresearchgate.net |

| 3,4,5-trichloro-2-thiophenenitrile | 2,6-dihaloaryl 1,2,4-triazoles | Aphids, Mites, Whiteflies | beilstein-journals.orgresearchgate.net |

Future Research Directions and Emerging Trends

Exploration of Asymmetric Synthesis and Chiral Derivatives

The demand for enantiomerically pure pharmaceuticals is a major driver of chemical research. While 3-Fluorothiophene-2-carboxylic acid itself is achiral, it serves as a crucial scaffold for building complex chiral molecules. Future research will increasingly focus on asymmetric methods to synthesize these derivatives directly in their desired enantiomeric form.

Emerging trends in this area include:

Chiral Phase-Transfer Catalysis: This technique, which has been successfully used for asymmetric fluorinative dearomatization of other heterocyclic systems, presents a promising avenue for creating fluorinated stereocenters. researchgate.net

Cost-Effective Chiral Auxiliaries: The development of synthetic routes that use recyclable or inexpensive chiral auxiliaries is critical for industrial applications. researchgate.net This avoids the high costs associated with some traditional asymmetric synthesis methods. researchgate.net

Enantioselective Resolution: For racemic mixtures of derivatives, advanced separation techniques, such as forming diastereomeric salts with optically active acids or bases followed by fractional crystallization or chiral chromatography, will remain an important tool. google.comgoogle.com

Advanced Functionalization Strategies of the Thiophene (B33073) Ring

Modifying the thiophene ring of this compound is key to tuning its properties for specific applications. Structure-activity relationship (SAR) studies for anti-norovirus agents, for example, have shown that further halogenation at the 5-position (e.g., creating 5-chloro-3-fluorothiophene derivatives) can significantly enhance biological activity. jst.go.jp

Future functionalization strategies will likely involve:

Direct C-H Activation: Moving beyond the established lithiation at the 3-position, research into transition-metal-catalyzed C-H activation at other positions of the thiophene ring will enable the introduction of a wide array of functional groups with high precision and atom economy.

Cross-Coupling Reactions: Using the existing fluorine and carboxylic acid groups to direct or participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) will allow for the construction of highly complex molecules, such as the pyrrolo[2,3-d]pyrimidine antifolates used in cancer research. nih.govacs.org

Synthesis of Fused Systems: The compound can serve as a precursor for creating fused heterocyclic systems, which are of interest for applications in organic electronics and as novel pharmaceutical scaffolds. researchgate.net

Computational Design and Prediction of Novel Derivatives with Tailored Properties

In silico methods are becoming indispensable in modern chemical research for accelerating the discovery and optimization of new molecules. By using computational modeling, researchers can predict the properties of novel this compound derivatives before undertaking their synthesis, saving significant time and resources.

Key applications of computational design in this field include:

Molecular Docking: This technique is used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. It has been employed to model how thieno[2,3-d]pyrimidine (B153573) derivatives, built from a thiophene core, interact with targets like folate receptors, providing insights to guide the design of more potent anticancer agents. acs.org

Quantum Mechanical Calculations: These calculations can predict the electronic properties, reactivity, and spectral characteristics of new derivatives. This is particularly useful in materials science for designing new organic semiconductors or photochromic materials with specific electronic band gaps or light-absorption properties. researchgate.net